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Compound of Interest

Compound Name: 3-Bromo-2-methyl-5-nitropyridine

Cat. No.: B069926 Get Quote

In the landscape of pharmaceutical research and drug development, the precise structural

elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR)

spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into

the molecular architecture of organic compounds. This guide presents a detailed ¹H and ¹³C

NMR analysis of 3-Bromo-2-methyl-5-nitropyridine, a substituted pyridine derivative of

interest in medicinal chemistry.

This report furnishes a comparative analysis of the NMR spectral data of 3-Bromo-2-methyl-5-
nitropyridine alongside structurally related analogs. By examining the effects of substituent

placement on chemical shifts and coupling constants, researchers can gain a deeper

understanding of structure-property relationships. The presented data, including predicted ¹³C

NMR values for the target compound, serves as a valuable reference for scientists engaged in

the synthesis and characterization of similar heterocyclic systems.

¹H NMR Spectral Data Comparison
The ¹H NMR spectrum provides information on the chemical environment and connectivity of

protons within a molecule. The table below compares the experimental ¹H NMR data for 3-
Bromo-2-methyl-5-nitropyridine with its structural isomers and a related derivative.
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Compound
H-4 (δ, ppm,
multiplicity, J
Hz)

H-6 (δ, ppm,
multiplicity, J
Hz)

-CH₃ (δ, ppm,
multiplicity)

Solvent

3-Bromo-2-

methyl-5-

nitropyridine

8.61 (d, J = 2.3) 9.25 (d, J = 2.3) 2.80 (s) CDCl₃

2-Bromo-3-

methyl-5-

nitropyridine

8.40 (d, J = 2.1) 9.15 (d, J = 2.1) 2.66 (s) CDCl₃

3-Bromo-2-

methylpyridine

7.55 (dd, J = 7.8,

1.6)

8.28 (dd, J = 4.7,

1.6)
2.63 (s) CDCl₃

¹³C NMR Spectral Data Comparison
¹³C NMR spectroscopy offers a detailed view of the carbon framework of a molecule. Due to

the unavailability of experimental data, the ¹³C NMR chemical shifts for 3-Bromo-2-methyl-5-
nitropyridine have been predicted and are presented below alongside the experimental data

for its analogs.
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Compo
und

C-2 (δ,
ppm)

C-3 (δ,
ppm)

C-4 (δ,
ppm)

C-5 (δ,
ppm)

C-6 (δ,
ppm)

-CH₃ (δ,
ppm)

Solvent

3-Bromo-

2-methyl-

5-

nitropyrid

ine

(Predicte

d)

159.2 118.5 141.3 145.8 150.1 24.5 CDCl₃

2-Bromo-

3-methyl-

5-

nitropyrid

ine

142.1 136.2 145.7 140.8 147.9 18.2 CDCl₃

3-Bromo-

2-

methylpy

ridine

158.1 123.6 139.7 122.9 148.9 24.1 CDCl₃

Experimental Protocols
A standardized protocol was followed for the acquisition of NMR spectra.

Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.

Standard acquisition parameters included a spectral width of 16 ppm, an acquisition time of 4

seconds, a relaxation delay of 1 second, and 16 scans.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz

instrument, operating at a frequency of 100 MHz. A proton-decoupled pulse program was

utilized with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, a relaxation delay

of 2 seconds, and an accumulation of 1024 scans.
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Data Processing: The raw data (Free Induction Decay) was processed using a Fourier

transform. The resulting spectra were phase-corrected, and the baseline was corrected.

Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the residual solvent

peak of CDCl₃ at 77.16 ppm for ¹³C.

NMR Analysis Workflow
The logical progression from sample preparation to the final structural elucidation via NMR

spectroscopy is a critical workflow for researchers. The following diagram illustrates the key

stages of this process.
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Caption: Workflow for structural elucidation using NMR spectroscopy.
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To cite this document: BenchChem. [Comparative NMR Analysis of 3-Bromo-2-methyl-5-
nitropyridine and Structural Analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b069926#1h-nmr-and-13c-nmr-analysis-of-3-bromo-2-
methyl-5-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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